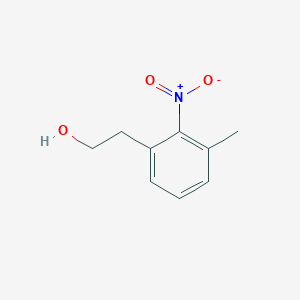

3-Methyl-2-nitrophenethyl alcohol

Description

3-Methyl-2-nitrophenethyl alcohol (C₉H₁₁NO₃) is a substituted phenethyl alcohol featuring a nitro group at the 2-position and a methyl group at the 3-position of the benzene ring. The phenethyl backbone (a benzene ring linked to a two-carbon chain terminating in a hydroxyl group) distinguishes it from benzyl alcohol derivatives, which have a single methylene group (-CH₂OH) directly attached to the aromatic ring.

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

2-(3-methyl-2-nitrophenyl)ethanol |

InChI |

InChI=1S/C9H11NO3/c1-7-3-2-4-8(5-6-11)9(7)10(12)13/h2-4,11H,5-6H2,1H3 |

InChI Key |

SHZAIQBXNRKOIP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)CCO)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Nitro-Substituted Alcohols

Key Observations:

Alcohol Type : Phenethyl alcohols (e.g., 3-Methyl-2-nitrophenethyl alcohol) exhibit longer alkyl chains than benzyl alcohols, enhancing lipophilicity and altering solubility profiles. This impacts their utility in biological systems or solvent-mediated reactions .

Meta-nitro derivatives (e.g., 3-Nitrophenethyl alcohol) show distinct electronic effects, with reduced steric interference but comparable reactivity in nitro group transformations .

Functional Group Synergy : The methyl group at the 3-position in the target compound may stabilize intermediates via hyperconjugation or steric shielding, a feature absent in simpler nitrobenzyl alcohols like 4-nitrobenzyl alcohol .

Pharmacological and Industrial Relevance

- Drug Intermediates : Substituted phenethyl alcohols like 3-Methyl-2-nitrophenethyl alcohol are critical in synthesizing N-methyl-2-aryloxy-ethanamine derivatives, which have been patented for CNS-targeting therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.